molecular formula C13H23N5O2S B5867904 {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid

{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid

Cat. No. B5867904
M. Wt: 313.42 g/mol
InChI Key: KPGCKNBKIBFHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid, also known as BDTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDTA is a heterocyclic compound with a triazine ring and a thioacetate group, making it an important compound for various applications, including biochemical and physiological studies.

Mechanism of Action

{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid functions as a thiol-activated probe, meaning that it reacts with thiols in the presence of a reducing agent to form a fluorescent product. The reaction involves the formation of a thioester intermediate, which undergoes a nucleophilic attack by the thiol group, leading to the formation of a fluorescent adduct.
Biochemical and Physiological Effects:
{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid has been shown to have various biochemical and physiological effects, including the detection of reactive oxygen species (ROS) and the measurement of intracellular glutathione levels. It has also been used in the detection of protein disulfide bonds and the monitoring of protein folding.

Advantages and Limitations for Lab Experiments

One of the major advantages of {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid is its high selectivity and sensitivity towards thiols, making it an ideal tool for the detection of thiols in biological samples. Additionally, {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid is relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one of the limitations of {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid is its susceptibility to interference from other thiol-containing molecules, which can lead to false positive results.
List of

Future Directions

1. Development of new {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid derivatives with improved selectivity and sensitivity towards thiols.
2. Investigation of the mechanism of {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid-mediated thiol detection and its potential applications in drug discovery.
3. Exploration of the use of {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid in the detection of ROS and its potential role in oxidative stress-related diseases.
4. Development of {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid-based biosensors for the detection of thiols in living cells and tissues.
5. Investigation of the potential of {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid as a therapeutic agent for the treatment of diseases associated with thiol imbalance.
In conclusion, {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid is a versatile compound with numerous applications in scientific research. Its unique properties make it an important tool for the detection of thiols and other bioactive molecules. The development of new {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid derivatives and the exploration of its potential applications in various fields are promising areas for future research.

Synthesis Methods

{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid can be synthesized through a simple and efficient method involving the reaction between 4,6-dichloro-1,3,5-triazine and diethylamine followed by reaction with thioglycolic acid. This method yields a high purity product with a good yield and is widely used in research laboratories.

Scientific Research Applications

{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid has been extensively used in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a fluorescent probe for the detection of thiols and other bioactive molecules. {[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid has also been used as a catalyst in the synthesis of various organic compounds and as a reagent for the determination of metal ions.

properties

IUPAC Name

2-[[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2S/c1-5-17(6-2)11-14-12(18(7-3)8-4)16-13(15-11)21-9-10(19)20/h5-9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGCKNBKIBFHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)SCC(=O)O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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